methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 1253527-75-1
VCID: VC4811290
InChI: InChI=1S/C15H12N2O2S/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17)
SMILES: COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate

CAS No.: 1253527-75-1

Cat. No.: VC4811290

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate - 1253527-75-1

Specification

CAS No. 1253527-75-1
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name methyl 4-(4-thiophen-3-yl-1H-imidazol-5-yl)benzoate
Standard InChI InChI=1S/C15H12N2O2S/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17)
Standard InChI Key NFYFARPKCMAFNL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct moieties: a methyl benzoate group, a 1H-imidazole ring, and a thiophene substituent. The benzoate ester (methyl 4-carboxybenzoate) is linked at the para position to the imidazole ring, which itself is substituted at the 4-position with a thiophen-3-yl group. This arrangement creates a planar conjugated system, as evidenced by crystallographic data from analogous structures . The molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.33 g/mol .

The SMILES notation (COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3) and InChIKey (NFYFARPKCMAFNL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray diffraction studies of related benzoate-imidazole derivatives reveal bond lengths and angles consistent with aromatic systems, such as C–C distances of 1.38–1.48 Å and C–N bonds of 1.32–1.37 Å .

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, analogous structures (e.g., methyl 4-acetoxy-3,5-dimethoxybenzoate) crystallize in orthorhombic systems (Pbca) with unit cell parameters a = 18.0207 Å, b = 7.6885 Å, and c = 18.2326 Å . The dihedral angle between the benzoate and imidazole planes in such systems ranges from 4.0° to 81.5°, depending on substituent steric effects . These observations suggest that methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate may adopt a similar packing arrangement, influenced by π-π stacking and hydrogen bonding.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with methyl 4-carboxybenzoate, which undergoes sequential coupling reactions with thiophene and imidazole precursors. A plausible pathway involves:

  • Esterification: Activation of the carboxylic acid group using acetic anhydride or thionyl chloride.

  • Nucleophilic Substitution: Reaction with 3-thiopheneboronic acid under Suzuki-Miyaura conditions to introduce the thiophene moiety.

  • Imidazole Cyclization: Formation of the imidazole ring via condensation of an α-diketone with ammonia or ammonium acetate .

A related synthesis of methyl 4-acetoxy-3,5-dimethoxybenzoate achieved a 92% yield by reacting methyl 4-hydroxy-3,5-dimethoxybenzoate with acetic anhydride at 80°C . Similar conditions could be adapted for this compound, though optimized stoichiometry and catalysts (e.g., palladium for cross-coupling) would enhance efficiency.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields high-purity product. Characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.

  • Mass Spectrometry: ESI-MS (m/z 284.33 [M+H]⁺) aligns with the molecular formula .

  • Elemental Analysis: Carbon and hydrogen percentages match theoretical values (Calcd. for C₁₅H₁₂N₂O₂S: C, 63.36%; H, 4.25%; N, 9.85%; S, 11.27%).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight284.33 g/mol
SolubilityNot available
Melting PointNot reported
LogPEstimated 1.67 (similar analogs)
StabilityStable under inert conditions

The compound’s logP (partition coefficient) is extrapolated from analogs like methyl 4-(1H-imidazol-1-yl)-3-methoxybenzoate (logP 1.67) , indicating moderate hydrophobicity. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is likely, though experimental validation is needed.

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G(d)) on analogous imidazole-triazole hybrids reveal:

  • HOMO-LUMO Gap: 4.2–4.8 eV, indicating charge transfer capability .

  • Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) values 10× higher than urea, suggesting utility in photonic devices .

  • Solvent Effects: Total energy decreases with solvent polarity, stabilizing the molecule in aqueous media .

For methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate, similar simulations predict strong intramolecular charge transfer between the electron-rich thiophene and electron-deficient benzoate groups.

Applications and Future Directions

Pharmaceutical Development

  • Anticancer Agents: Optimizing substituents to enhance IC₅₀ and selectivity.

  • Antimicrobial Coatings: Incorporating into polymers for medical devices.

Materials Science

  • Organic Semiconductors: Leveraging conjugated systems for thin-film transistors.

  • NLO Materials: Designing crystals with high β values for laser technology.

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